

# Application Notes and Protocols for Perillartine Extraction from Perilla frutescens

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of perillaldehyde from Perilla frutescens and its subsequent conversion to **perillartine**, a high-intensity sweetener.

### Introduction

**Perillartine**, a semisynthetic sweetener approximately 2000 times sweeter than sucrose, is derived from perillaldehyde.[1][2][3] Perillaldehyde is a primary constituent of the essential oil of Perilla frutescens, a plant native to East Asia.[4][5] Certain chemotypes of P. frutescens are particularly rich in perillaldehyde, which can constitute up to 60-70% of the essential oil.[1] The extraction of perillaldehyde from the plant material is a critical first step, followed by a chemical synthesis to convert it into **perillartine**. This document outlines various methods for extraction and provides a protocol for the synthesis.

# **Extraction of Perillaldehyde from Perilla frutescens**

The primary methods for extracting the essential oil rich in perillaldehyde from Perilla frutescens leaves include steam distillation, solvent extraction, and supercritical fluid extraction (SFE). The choice of method can significantly impact the yield and purity of the extracted perillaldehyde.

## **Summary of Extraction Methods and Yields**



Extraction Method	Key Parameters	Perillaldehyde Recovery/Yield	Reference
Steam Distillation	N/A	~78%	[1]
Supercritical CO <sub>2</sub> Extraction	N/A	~92%	[1]
Enzymatic Extraction	Solid-liquid ratio: 1:35 g/mL, Temp: 50°C, Time: 120 min, Enzyme: 1500 U/g	Yield of polysaccharides: 6.29% (Note: This study focused on polysaccharides, but enzymatic treatment can improve essential oil extraction by breaking down cell walls)	[6]
Ultrasonic-Assisted Ethanol Extraction (UEE)	N/A	Total anthocyanins: (yield data not specific to perillaldehyde)	[6]
N-Hexane Extraction (following enzymolysis)	Volume ratio of n- hexane to perilla juice: 2:1	Extraction Rate: 24.76%, Purity: >99.3%	[7]

## **Detailed Experimental Protocols**

Supercritical fluid extraction with carbon dioxide is a green extraction method that offers high recovery rates of perillaldehyde.[1]

### Materials and Equipment:

- Dried and powdered Perilla frutescens leaves
- Supercritical Fluid Extractor
- Liquid CO2 cylinder



Collection vials

### Procedure:

- Preparation of Plant Material: Dry the leaves of Perilla frutescens at a controlled temperature (e.g., 40-50°C) to a moisture content of 10-14%.[8] Grind the dried leaves into a fine powder.
- SFE System Setup: Load the powdered plant material into the extraction vessel of the SFE system.
- Extraction Parameters: Set the extraction parameters. While specific optimal conditions can vary, typical parameters for essential oil extraction are:

o Pressure: 10-30 MPa

Temperature: 40-60°C

CO<sub>2</sub> Flow Rate: 2-4 L/min

- Extraction: Start the CO<sub>2</sub> pump to introduce supercritical CO<sub>2</sub> into the extraction vessel. The essential oil containing perillaldehyde will be solubilized in the supercritical fluid.
- Collection: The extract-laden supercritical fluid is then passed through a separator where the pressure and/or temperature is changed, causing the CO<sub>2</sub> to return to a gaseous state and the essential oil to precipitate. Collect the essential oil in a vial.
- Post-Extraction: After the extraction is complete, depressurize the system and collect the extracted essential oil. The resulting oil will be rich in perillaldehyde.

This method, adapted from a patented process, involves enzymatic treatment followed by solvent extraction.[7]

### Materials and Equipment:

- Fresh Perilla frutescens leaves
- Blender or grinder



- Cellulase and pectinase enzymes
- pH meter and buffer solutions (e.g., HCl)
- N-hexane
- Separatory funnel
- Rotary evaporator

### Procedure:

- Pretreatment: Grind fresh Perilla frutescens leaves to obtain a juice.[7]
- · Acidification and Enzymolysis:
  - Adjust the pH of the perilla juice to 5 with 1 M HCl.[8]
  - Add cellulase (e.g., 0.67%) and pectinase (e.g., 0.05%) to the juice.
  - Incubate the mixture to allow for the enzymatic breakdown of the plant cell walls. This
    increases the release of intracellular components.
- Extraction:
  - After enzymolysis, add n-hexane to the mixture in a volume ratio of 2:1 (n-hexane:juice).
     [7]
  - Agitate the mixture for 15-25 minutes to ensure thorough mixing and extraction of perillaldehyde into the n-hexane phase.
  - Allow the mixture to stand for 1-1.5 hours for complete phase separation.
- Separation and Concentration:
  - Carefully separate the upper n-hexane layer, which contains the perillaldehyde, using a separatory funnel.



 Concentrate the n-hexane extract using a rotary evaporator under reduced pressure to remove the solvent, yielding the crude perillaldehyde.

# Synthesis of Perillartine from Perillaldehyde

**Perillartine** is the syn-oxime of perillaldehyde. The synthesis involves the reaction of perillaldehyde with hydroxylamine.

### **Chemical Reaction**

Perillaldehyde + Hydroxylamine → Perillartine (Perillaldehyde Oxime) + Water

## **Experimental Protocol**

Materials and Equipment:

- Extracted perillaldehyde
- Hydroxylamine hydrochloride (NH2OH·HCl)
- Sodium acetate or other suitable base
- Ethanol or other suitable solvent
- Reaction flask with a condenser
- Stirring apparatus
- Filtration apparatus
- Recrystallization solvents

### Procedure:

- Preparation of Hydroxylamine Solution: Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride and a base (e.g., sodium acetate) in a suitable solvent like ethanol. The base is used to liberate the free hydroxylamine from its salt.
- Reaction:

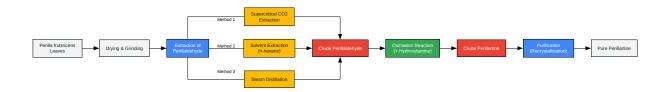


- In a reaction flask, dissolve the extracted perillaldehyde in ethanol.
- Slowly add the prepared hydroxylamine solution to the perillaldehyde solution with constant stirring.
- Gently reflux the reaction mixture for a specified period (e.g., 1-2 hours) to ensure the completion of the reaction.
- Isolation of Crude Perillartine:
  - After the reaction is complete, cool the mixture.
  - The **perillartine** may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
  - Collect the crude perillartine crystals by filtration.
- · Purification by Recrystallization:
  - Dissolve the crude **perillartine** in a minimal amount of a hot suitable solvent (e.g., ethanol-water mixture).
  - Allow the solution to cool slowly to form purified crystals of perillartine.
  - Filter the purified crystals, wash with a small amount of cold solvent, and dry them.

## **Visualization of Experimental Workflow**

The following diagram illustrates the overall workflow from Perilla frutescens to purified **perillartine**.





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Caption: Workflow for **Perillartine** Production.

Disclaimer: These protocols are intended for research and development purposes by qualified professionals. Appropriate safety precautions should be taken when handling chemicals and operating equipment.

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